molecular formula C22H19N3O3S B2493631 N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895415-51-7

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2493631
CAS No.: 895415-51-7
M. Wt: 405.47
InChI Key: XIJXIFQNJHZCDJ-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-18-9-10-20-19(12-18)24-22(29-20)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJXIFQNJHZCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Phenoxy and Pyridinyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may involve continuous flow processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl positions, using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Phenol, 3-pyridinemethanol, sodium hydride, and dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound may modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is unique due to the presence of both phenoxy and pyridinyl groups, which may enhance its biological activity and specificity compared to other benzothiazole derivatives. The combination of these functional groups allows for a broader range of interactions with biological targets, potentially leading to improved therapeutic efficacy .

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound with a molecular formula of C23H21N3O4S and a molecular weight of approximately 435.5 g/mol. This compound integrates several functional groups, including a benzothiazole ring, a phenoxy group, and a pyridine moiety, which suggest potential biological activities relevant to medicinal chemistry.

Structural Characteristics

The structural configuration of this compound is significant for its biological activity. The presence of the methoxy group at the 5-position of the benzothiazole enhances its solubility and may influence its interaction with biological targets. The combination of these functional groups positions the compound as a potential candidate for drug development, particularly in areas such as antimicrobial and anticancer therapy.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT 1163.7
Compound CHEK 2935.3

These findings suggest that the presence of specific substituents on the benzothiazole and phenoxy groups can enhance the antiproliferative activity of these compounds.

Antimicrobial Activity

The antimicrobial potential of similar benzothiazole derivatives has been documented, indicating that compounds with this scaffold can exhibit selective activity against various bacterial strains. For example, some derivatives have demonstrated minimal inhibitory concentrations (MIC) as low as 8 µM against Gram-positive bacteria like Enterococcus faecalis .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)
Compound DE. faecalis8
Compound ES. aureus16
Compound FE. coli32

These results highlight the therapeutic potential of this compound in treating infections caused by resistant bacterial strains.

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